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Compound of Interest

Compound Name: Sofnobrutinib

Cat. No.: B10796931

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on
Sofnobrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other available BTK
inhibitors. The information is presented to aid in the critical evaluation and potential
reproduction of key experimental results.

Introduction to Sofnobrutinib

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective non-
covalent inhibitor of Bruton's tyrosine kinase.[1] BTK is a crucial enzyme in the signaling
pathways of various immune cells, including B cells and myeloid cells, making it a key
therapeutic target for a range of autoimmune and inflammatory diseases.[2] Unlike covalent
BTK inhibitors, Sofnobrutinib binds reversibly to the BTK protein, which may offer a different
safety and efficacy profile.[3]

Preclinical Research Findings

Sofnobrutinib has been evaluated in preclinical models of inflammatory and autoimmune
diseases, demonstrating notable efficacy. Key preclinical findings are summarized below and
compared with data available for other BTK inhibitors.

Collagen-Induced Arthritis (CIA) Model
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Sofnobrutinib has been shown to be effective in collagen-induced arthritis (CIA) models,

which are standard preclinical models for rheumatoid arthritis.[2][4]

Table 1: Comparison of BTK Inhibitors in Collagen-Induced Arthritis (CIA) Models

. Dosing and Key Efficacy
BTK Inhibitor L . L Reference
Administration Findings
Demonstrated
excellent therapeutic
Sofnobrutinib Oral administration effects in a mouse [51.[4]

model of collagen-
induced arthritis.[4][5]

Ibrutinib (PCI-32765)

3.125, 12.5, and 50
mg/kg daily, oral

Marked inhibition of
clinical arthritis
scores. Nearly
complete elimination
of clinical signs of
disease at 12.5

mg/kg.

[6]

ONO-4059

1, 3, and 10 mg/kg

once daily, oral

Dose-dependent
inhibition of arthritis
severity and bone

damage.

GS-4059

Not specified

Demonstrated dose-
responsive efficacy in

two rat CIA models.

[8]

Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to assess the in vivo efficacy of drugs in IgE-mediated allergic

reactions. Sofnobrutinib has shown strong inhibition of inflammatory reactions in this model.

[2]

Table 2: Comparison of BTK Inhibitors in Passive Cutaneous Anaphylaxis (PCA) Models
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BTK Inhibitor Administration

Key Efficacy
T Reference
Findings

Sofnobrutinib Oral administration

Exhibited strong
inhibition of
inflammatory
reactions in PCA
[21,[5]
models.[2] Prevented
IgE-mediated skin
inflammation in mice

and rats.[5]

Acalabrutinib Two oral doses

Completely prevented
moderate IgE-
mediated anaphylaxis
in humanized mice
_ [91[10]
and significantly
protected against
death during severe

anaphylaxis.

Ibrutinib Oral pretreatment

Partially inhibited
allergen-mediated [11]
PCA in mice.

] Single topical
PRN473 (Topical) o
application

Significant dose-

dependent inhibition

of the mouse PCA [12]
IgE-mediated

reaction.

Clinical Research Findings: Phase | Studies in

Healthy Volunteers

A first-in-human Phase | study of Sofnobrutinib has been conducted in healthy volunteers to

assess its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[13][14] This section

compares the available data with that of other BTK inhibitors from similar early-stage clinical

trials.
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Table 3: Comparison of Phase | Clinical Trial Data for BTK Inhibitors in Healthy Volunteers
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Key Key Safety and
BTK Inhibitor Type Pharmacodyna Tolerability Reference
mic Findings Findings
Basophil
o Safe and well-
Activation: IC50
tolerated at
of 54.06 ng/mL )
single doses up
(SAD) and 57.01
to 900 mg and
ng/mL (MAD). )
o Non-covalent, , multiple doses
Sofnobrutinib ) Achieved =90% [13][14][15]
reversible o up to 300 mg
inhibition at 150 ) )
twice daily. All
mg and 300 mg
] ) adverse events
twice daily. B-cell )
were mild or
Activation: 1C50
moderate.
of 187.21 ng/mL.
Generally well-
i tolerated in early
Data on basophil )
o ) studies. Later
activation IC50 in o
studies in
healthy )
o Covalent, patients revealed
Ibrutinib ) ) volunteers not [16]
irreversible ) ) off-target effects
readily available )
_ leading to
in a comparable
adverse events
format. ) )
like bleeding and
atrial fibrillation.
More selective
than ibrutinib Generally well-
with fewer off- tolerated with a
target effects. lower incidence
o Covalent, -~ ) )
Acalabrutinib ] ] Specific basophil  of certain [16]
irreversible o
activation IC50 adverse events
data from healthy = compared to
volunteer studies  ibrutinib.
not detailed.
Zanubrutinib Covalent, Highly selective Generally well- [BII17][18][19]
irreversible with minimal off- tolerated. Phase
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target activity.
Specific basophil
activation IC50
data from healthy
volunteer studies

not detailed.

| studies focused
on PK and safety
in healthy
volunteers and
patients with B-
cell

malignancies.

Dose-dependent
BTK occupancy,
reaching >90%

with single doses

Well-tolerated in

=200 mgq. Full single doses up
o Covalent, BTK occupancy to 500 mg and
Evobrutinib ] ] ) ) ) [1][2][20][21]
irreversible with multiple multiple doses
doses of 25 mg. up to 200 mg for
Potently inhibits 14 days.
B cell and
basophil
activation.
Achieved
cerebrospinal
) Well-tolerated up
fluid levels i
) to 300 mg single
o Covalent, exceeding the [3][22][23][24]
Tolebrutinib ) ) doses and up to
irreversible cellular potency [25]
240 mg once
(IC50) for )
) ) daily for 14 days.
microglia and B
cells.
Blood BTK
occupancy >95%
for at least 24h
with doses =30 Well-tolerated at
S Covalent,
Remibrutinib ] ] mg. Near all doses up to [4][16]
irreversible
complete 600 mg.
basophil (CD63)
inhibition at =50
mg g.d.
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A 100 mg once No serious
daily dose was adverse events
o Non-covalent, expected to reported in a
Fenebrutinib ] o . [26][27][28][29]
reversible maintain a high small Phase |
level of BTK study in healthy
inhibition. adults.

Experimental Protocols

To facilitate the reproducibility of the cited research, detailed methodologies for key
experiments are provided below.

Basophil Activation Test (BAT) by Flow Cytometry

The basophil activation test is a functional assay used to measure the activation of basophils in
response to a stimulus, such as an allergen or anti-lgE antibody. The expression of cell surface
markers, typically CD63 and/or CD203c, is quantified by flow cytometry.

Methodology:

Blood Collection: Whole blood is collected from subjects in heparin-containing tubes.[30][31]

« Incubation: Aliquots of whole blood are incubated with the BTK inhibitor at various
concentrations or a vehicle control.

» Stimulation: Basophils are then stimulated with an activating agent, such as anti-IgE
antibody.

e Staining: The cells are stained with fluorescently labeled monoclonal antibodies against
basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63,
CD203c).[13][30][32][33]

» Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.

» Flow Cytometry Analysis: The percentage of activated basophils (expressing high levels of
CD63 or CD203c) is determined using a flow cytometer.
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» Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition
of basophil activation, is calculated.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of inflammatory arthritis that shares many
pathological features with human rheumatoid arthritis.

Methodology:

Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.[7][34][35][36]

e Immunization: Mice are immunized at the base of the tail with an emulsion of bovine or
chicken type Il collagen and Complete Freund's Adjuvant (CFA).[7][34][35]

e Booster: A booster injection of type Il collagen, often emulsified in Incomplete Freund's
Adjuvant (IFA), is administered 18-21 days after the primary immunization.[34][35][36]

e Drug Administration: The BTK inhibitor or vehicle is administered orally, typically starting
before or at the onset of clinical signs of arthritis.

e Clinical Assessment: The severity of arthritis is monitored by scoring the inflammation of
each paw. Body weight and overall health are also monitored.

o Histopathological Analysis: At the end of the study, joints are collected for histological
examination to assess cartilage and bone damage, and inflammation.

Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is an in vivo assay to evaluate IgE-mediated allergic reactions in the skin.
Methodology:

e Sensitization: Mice are passively sensitized by an intradermal injection of an anti-DNP IgE
monoclonal antibody into one ear or a shaved area of the back. The contralateral ear or
another skin site receives a saline injection as a control.[12]
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e Drug Administration: The BTK inhibitor or vehicle is administered, typically orally, prior to the

antigen challenge.

e Antigen Challenge: After a period of time to allow for sensitization (usually 24 hours), the
mice are challenged intravenously with the specific antigen (e.g., DNP-HSA) along with a
vascular permeability dye, such as Evans blue.[12]

o Evaluation of Vascular Permeability: After a set time, the animals are euthanized, and the
dye that has extravasated into the sensitized skin site is extracted and quantified
spectrophotometrically. The amount of dye is proportional to the severity of the anaphylactic
reaction.

Visualizations of Key Pathways and Workflows

To further clarify the mechanisms and processes involved in Sofnobrutinib research, the

following diagrams are provided.
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Caption: BTK Signaling Pathway Inhibition by Sofnobrutinib.
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Caption: Preclinical Experimental Workflow for BTK Inhibitors.
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Caption: Phase I Clinical Trial Workflow for Sofnobrutinib.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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